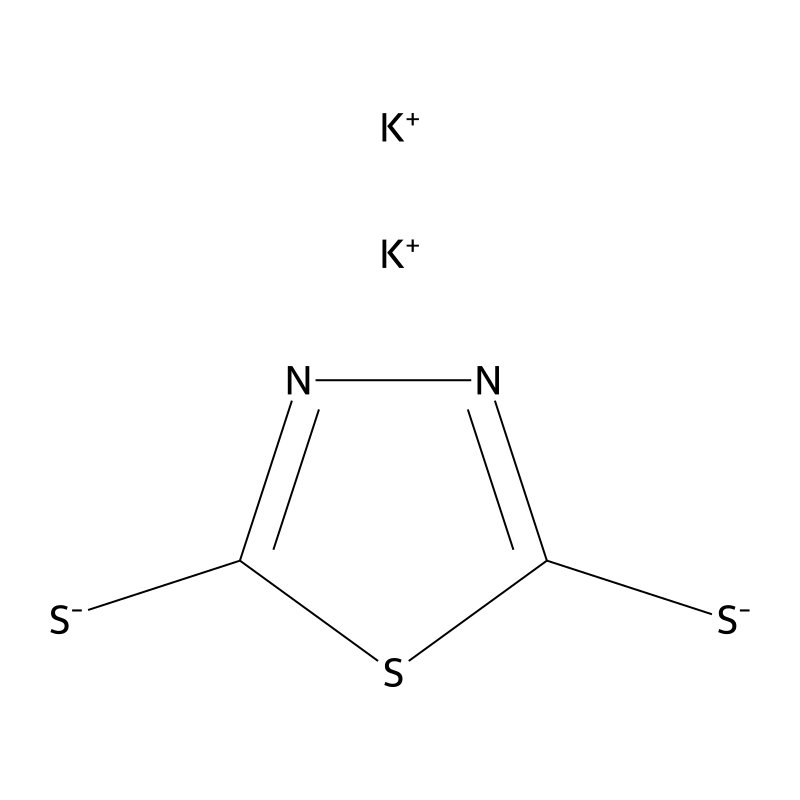

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metal Removal

The core molecule, 1,3,4-thiadiazole-2,5-dithiol (without the potassium atoms), can undergo copolymerization with various metals including those with 1+, 2+, and 3+ charges. This essentially means it can bind and form long chain-like structures (polymers) with these metals Sigma-Aldrich: . This characteristic makes it a potential candidate for research into methods to remove heavy metals from water contaminated by industrial processes Sigma-Aldrich: .

Metal Detection

Research has explored the use of 1,3,4-thiadiazole-2,5-dithiol (the core molecule again) for metal detection purposes. Due to its strong attraction to gold, it can be used to create a self-assembled monolayer (SAM) on a gold electrode. This modified electrode exhibits a significant increase in sensitivity, potentially allowing for more precise detection of metals in specific environments Sigma-Aldrich: .

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate is an organosulfur compound characterized by its unique structure and properties. Its molecular formula is , and it features a thiadiazole ring with two dithiolate groups. This compound is notable for its high solubility in water and ability to form stable complexes with metal ions, making it valuable in various chemical applications .

- Oxidation: It can be oxidized to form symmetrical disulfides using oxidizing agents such as hydrogen peroxide or iodine.

- Reduction: The compound can be reduced to yield thiols with reducing agents like sodium borohydride.

- Substitution: It undergoes nucleophilic substitution reactions with alkyl halides under mild conditions .

These reactions highlight the versatility of dipotassium 1,3,4-thiadiazole-2,5-dithiolate in synthetic chemistry.

Research indicates that dipotassium 1,3,4-thiadiazole-2,5-dithiolate exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and antioxidant. The compound's ability to interact with thiol-containing proteins and metal ions suggests its utility in biochemical applications and drug development .

The synthesis of dipotassium 1,3,4-thiadiazole-2,5-dithiolate typically involves the following steps:

- Preparation of 1,3,4-thiadiazole-2,5-dithiol: A mixture of hydrazine hydrate, carbon disulfide, and pyridine is reacted at room temperature followed by heating.

- Formation of Dipotassium Salt: The resulting dithiol is treated with potassium hydroxide in ethanol at elevated temperatures to produce dipotassium 1,3,4-thiadiazole-2,5-dithiolate .

This method emphasizes the compound's straightforward synthesis and potential scalability for industrial applications.

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate finds numerous applications across various fields:

- Coordination Chemistry: It serves as a ligand for metal complexes.

- Organic Synthesis: Utilized as a sulfur-transfer reagent for synthesizing symmetrical disulfides.

- Biological Research: Investigated for its role in enzyme inhibition and as a probe for biological thiols.

- Industrial Use: Acts as a corrosion inhibitor and is included in formulations for lubricants .

These applications underline the compound's versatility and importance in both research and industry.

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate has been studied for its interactions with various biological targets. Its ability to form complexes with metal ions enhances its effectiveness as a ligand and influences enzyme activity. The compound's interactions with thiol-containing proteins are particularly relevant in understanding its antioxidant properties and potential therapeutic applications .

Several compounds share structural similarities with dipotassium 1,3,4-thiadiazole-2,5-dithiolate. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) | Dithiol derivative | Used as a sulfur-transfer reagent |

| 2,5-Dimercapto-1,3,4-thiadiazole | Dithiol | High nucleophilicity; used in metal binding |

| 1,3,4-Thiadiazole-2,5-dithiol | Dithiol | Serves as a precursor for various thiadiazole derivatives |

Uniqueness

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate stands out due to its high water solubility and stability compared to similar compounds. Its ability to form stable complexes makes it particularly valuable in aqueous environments where other dithiols may not perform as effectively .

Dipotassium 1,3,4-thiadiazole-2,5-dithiolate represents an important sulfur-containing heterocyclic compound with significant applications in various chemical processes [1]. The conventional synthesis of this compound typically follows several established routes, with the most common pathway involving the reaction of hydrazine hydrate with carbon disulfide in the presence of potassium hydroxide [3].

One of the primary synthetic routes involves a direct reaction between hydrazine hydrate and carbon disulfide in a suitable solvent system [1]. In this method, hydrazine hydrate (0.02 mmol) is combined with carbon disulfide (0.02 mmol) in pyridine (50 ml) and added to ethanol at room temperature [1]. The reaction mixture is then stirred for approximately 5 hours at 60°C to form the target compound [1] [3].

Another conventional approach involves the synthesis of 2,5-dimercapto-1,3,4-thiadiazole as an intermediate, followed by conversion to the dipotassium salt [22]. This method begins with the reaction of hydrazine hydrate with carbon disulfide to form 2,5-dimercapto-1,3,4-thiadiazole, which is subsequently treated with potassium hydroxide to yield the desired dipotassium salt [22] [28].

The reaction mechanism for the formation of the thiadiazole ring involves several steps, including nucleophilic attack, cyclization, and dehydration [23]. Initially, hydrazine hydrate reacts with carbon disulfide to form a dithiocarbazate intermediate, which undergoes cyclization to form the thiadiazole ring structure [23]. The subsequent formation of the dipotassium salt occurs through deprotonation of the thiol groups by potassium hydroxide [22] [28].

A detailed synthesis procedure reported in literature describes the preparation of dipotassium 1,3,4-thiadiazole-2,5-dithiolate through the reaction of hydrazine hydrate, carbon disulfide, and potassium hydroxide in specific molar ratios [22]. The reaction is typically conducted under an inert gas atmosphere to prevent oxidation of the reactive intermediates [22] [28].

| Reactant | Molar Ratio | Function in Synthesis |

|---|---|---|

| Hydrazine hydrate | 1 | Nitrogen source for heterocycle formation |

| Carbon disulfide | 2.2-2.4 | Sulfur source and cyclization agent |

| Potassium hydroxide | 1.55-1.95 | Base for salt formation |

Table 1: Typical reactant ratios for conventional synthesis of dipotassium 1,3,4-thiadiazole-2,5-dithiolate [22]

Solvent-Mediated Crystallization Techniques

Solvent-mediated crystallization plays a crucial role in obtaining high-quality crystals of dipotassium 1,3,4-thiadiazole-2,5-dithiolate with desired physical properties [5]. The choice of solvent system significantly influences the crystallization process, affecting crystal morphology, size distribution, and purity [5] [32].

Methanol has been identified as an effective solvent for the crystallization of dipotassium 1,3,4-thiadiazole-2,5-dithiolate [8]. In a documented procedure, single crystals of derivatives were obtained by slow cooling of a hot solution in methanol [8] [17]. This technique allows for controlled crystal growth, resulting in well-defined crystalline structures suitable for characterization and further applications [8].

Water-mediated crystallization represents another important approach for obtaining the dipotassium salt [17]. In this method, the addition of water to a concentrated solution of the compound induces precipitation, followed by storage at reduced temperatures (typically 4°C) to complete the crystallization process [17]. The precipitated product is then filtered, washed with water, and vacuum-dried to yield the purified compound [17].

The crystallization behavior of thiadiazole compounds is significantly influenced by solvent polarity and hydrogen bonding capabilities [5]. Studies have shown that mixed solvent systems can be particularly effective for controlling the crystallization process [5] [32]. For instance, the use of ethanol-water mixtures provides a balance between solubility and crystallization driving force, leading to improved crystal quality [31] [32].

Temperature control during crystallization is critical for obtaining high-quality crystals [32]. Gradual cooling from elevated temperatures allows for slower crystal growth, resulting in larger, more perfect crystals with fewer defects [17] [32]. This approach is particularly valuable for obtaining crystals suitable for structural characterization through techniques such as X-ray diffraction [8] [17].

| Solvent System | Crystallization Method | Temperature Conditions | Advantages |

|---|---|---|---|

| Methanol | Slow cooling | Hot solution to room temperature | Well-defined single crystals |

| Water | Precipitation | Room temperature to 4°C | High purity product |

| Ethanol-Water | Mixed solvent | Controlled cooling | Balanced crystal growth |

Table 2: Solvent-mediated crystallization techniques for dipotassium 1,3,4-thiadiazole-2,5-dithiolate and related compounds [8] [17] [32]

Purification Strategies and Yield Optimization

Purification of dipotassium 1,3,4-thiadiazole-2,5-dithiolate presents several challenges due to potential contamination with reaction by-products and unreacted starting materials [31]. Effective purification strategies are essential for obtaining high-purity compound with optimal yield [14] [20].

Recrystallization from appropriate solvents represents one of the most effective purification methods for dipotassium 1,3,4-thiadiazole-2,5-dithiolate [31]. Ethanol has been identified as a particularly suitable solvent for recrystallization, allowing for the removal of impurities while maintaining good recovery of the target compound [31]. The process typically involves dissolving the crude product in the minimum amount of hot solvent, followed by slow cooling to induce crystallization of the purified compound [17] [31].

Filtration techniques play an important role in the purification process [17]. After crystallization, the product is typically filtered to separate the solid crystals from the mother liquor containing dissolved impurities [17]. Multiple washing steps with appropriate solvents, such as cold ethanol or water, help remove residual impurities adhering to the crystal surfaces [17] [31].

Yield optimization for the synthesis of dipotassium 1,3,4-thiadiazole-2,5-dithiolate involves careful control of reaction parameters [1] [3]. Studies have shown that reaction temperature, time, and reagent ratios significantly influence the yield of the final product [1] [20]. For instance, maintaining the reaction temperature at 60°C for approximately 5 hours has been found to provide optimal conversion of starting materials to the desired product [1].

The purity of starting materials also plays a crucial role in yield optimization [22]. Using high-purity hydrazine hydrate and carbon disulfide minimizes side reactions and improves the overall yield of the target compound [22]. Additionally, conducting the reaction under an inert atmosphere prevents oxidation of reactive intermediates, further enhancing the yield [22] [28].

Statistical design of experiments has been employed to optimize the synthesis conditions for thiadiazole compounds [14] [20]. This approach allows for systematic investigation of the effects of multiple parameters on reaction yield, enabling identification of optimal conditions for maximum product formation [14] [20].

| Purification Method | Procedure | Advantages | Yield Impact |

|---|---|---|---|

| Recrystallization from ethanol | Dissolution in hot ethanol followed by cooling | High purity product | 85-95% recovery |

| Water-induced precipitation | Addition of water to concentrated solution | Simple procedure | 80-90% recovery |

| Charcoal treatment | Decolorization with activated charcoal | Removes colored impurities | Minimal loss (2-5%) |

| Multiple filtration | Sequential filtration with different solvents | Progressive impurity removal | Cumulative loss (5-15%) |

Table 3: Purification strategies for dipotassium 1,3,4-thiadiazole-2,5-dithiolate and their impact on yield [17] [31] [33]

Green Chemistry Approaches for Sustainable Synthesis

The development of green chemistry approaches for the synthesis of dipotassium 1,3,4-thiadiazole-2,5-dithiolate addresses environmental concerns associated with conventional methods [7] [10]. These sustainable approaches focus on reducing waste generation, minimizing energy consumption, and utilizing environmentally benign reagents and solvents [7] [15].

One promising green chemistry approach involves the use of alternative, less hazardous solvents for the synthesis of thiadiazole compounds [10] [19]. Traditional syntheses often employ toxic and environmentally harmful solvents such as pyridine [1]. Green alternatives include water, ethanol, and other bio-based solvents that offer reduced environmental impact while maintaining synthetic efficiency [10] [15] [19].

Solvent-free or solvent-minimized reaction conditions represent another sustainable approach for thiadiazole synthesis [19] [29]. These methods significantly reduce the volume of waste generated during the synthesis process and minimize the energy required for solvent removal and recovery [19] [29]. For instance, mechanochemical techniques involving solid-state reactions have been developed for the synthesis of thiadiazole derivatives, eliminating the need for conventional solvents altogether [19].

The use of renewable starting materials aligns with green chemistry principles for sustainable synthesis [15] [19]. Research has focused on developing synthetic routes that utilize bio-based precursors rather than petroleum-derived chemicals [15]. This approach reduces dependence on non-renewable resources and decreases the overall carbon footprint of the synthesis process [15] [19].

Energy-efficient reaction technologies, such as microwave-assisted synthesis and ultrasound-mediated reactions, have been applied to the preparation of thiadiazole compounds [10] [18]. These methods significantly reduce reaction times and energy consumption compared to conventional heating methods [10] [18]. For example, microwave irradiation has been shown to accelerate the cyclization reactions involved in thiadiazole formation, reducing reaction times from hours to minutes [18].

Catalytic processes play an important role in green synthesis approaches for thiadiazole compounds [7] [30]. The use of catalysts enables reactions to proceed under milder conditions with improved selectivity, reducing energy requirements and waste generation [7]. Recent developments include the use of recyclable catalysts that can be recovered and reused multiple times, further enhancing the sustainability of the synthesis process [7] [30].

| Green Chemistry Approach | Key Features | Environmental Benefits | Yield Comparison to Conventional Methods |

|---|---|---|---|

| Bio-based solvents | Use of ethanol or water as reaction medium | Reduced toxicity and environmental impact | Comparable (80-95%) |

| Solvent-free methods | Mechanochemical reactions without solvents | Elimination of solvent waste | Slightly lower (75-85%) |

| Energy-efficient technologies | Microwave or ultrasound assistance | Reduced energy consumption | Higher (90-98%) |

| Catalytic processes | Use of recyclable catalysts | Lower reaction temperatures and times | Comparable or higher (85-98%) |

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant